![molecular formula C8H8N4O9 B8235853 [5,5'-Bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone,5,5'-dihydroxy-, dihydrate](/img/structure/B8235853.png)
[5,5'-Bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone,5,5'-dihydroxy-, dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5,5’-Bipyrimidine]-2,2’,4,4’,6,6’(1H,1’H,3H,3’H,5H,5’H)-hexone,5,5’-dihydroxy-, dihydrate: is a complex organic compound characterized by its bipyrimidine core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5,5’-Bipyrimidine]-2,2’,4,4’,6,6’(1H,1’H,3H,3’H,5H,5’H)-hexone,5,5’-dihydroxy-, dihydrate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Bipyrimidine Core: The initial step involves the coupling of two pyrimidine rings. This can be achieved through a condensation reaction using appropriate precursors under controlled conditions.
Hydration: The final step involves the addition of water molecules to form the dihydrate compound. This is typically achieved by crystallization from an aqueous solution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include:
Reaction Optimization: Ensuring optimal reaction conditions (temperature, pressure, pH) to maximize yield and purity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Safety and Environmental Controls: Implementing measures to handle hazardous reagents and by-products safely and minimize environmental impact.
化学反应分析
Types of Reactions
[5,5’-Bipyrimidine]-2,2’,4,4’,6,6’(1H,1’H,3H,3’H,5H,5’H)-hexone,5,5’-dihydroxy-, dihydrate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The pyrimidine rings can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted bipyrimidine compounds.
科学研究应用
[5,5’-Bipyrimidine]-2,2’,4,4’,6,6’(1H,1’H,3H,3’H,5H,5’H)-hexone,5,5’-dihydroxy-, dihydrate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism by which [5,5’-Bipyrimidine]-2,2’,4,4’,6,6’(1H,1’H,3H,3’H,5H,5’H)-hexone,5,5’-dihydroxy-, dihydrate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl groups and bipyrimidine core play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.
相似化合物的比较
[5,5’-Bipyrimidine]-2,2’,4,4’,6,6’(1H,1’H,3H,3’H,5H,5’H)-hexone,5,5’-dihydroxy-, dihydrate: can be compared with other bipyrimidine derivatives:
[5,5’-Bipyrimidine]-2,2’,4,4’,6,6’-hexone: Lacks hydroxyl groups, resulting in different chemical reactivity and applications.
[5,5’-Bipyrimidine]-2,2’,4,4’,6,6’-tetraone:
The presence of hydroxyl groups in [5,5’-Bipyrimidine]-2,2’,4,4’,6,6’(1H,1’H,3H,3’H,5H,5’H)-hexone,5,5’-dihydroxy-, dihydrate makes it unique, providing specific reactivity and binding capabilities that distinguish it from other similar compounds.
属性
IUPAC Name |
5-hydroxy-5-(5-hydroxy-2,4,6-trioxo-1,3-diazinan-5-yl)-1,3-diazinane-2,4,6-trione;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O8.H2O/c13-1-7(19,2(14)10-5(17)9-1)8(20)3(15)11-6(18)12-4(8)16;/h19-20H,(H2,9,10,13,14,17)(H2,11,12,15,16,18);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFRHQRCIYXQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(=O)NC(=O)N1)(C2(C(=O)NC(=O)NC2=O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[[8-[4-[[8-[4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B8235779.png)
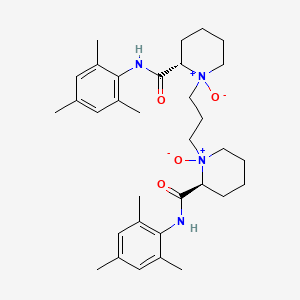
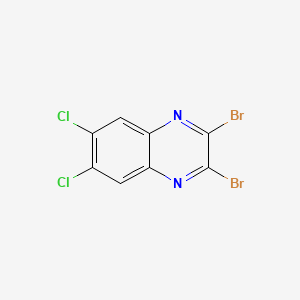
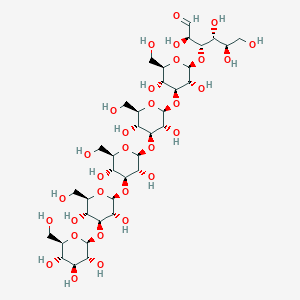
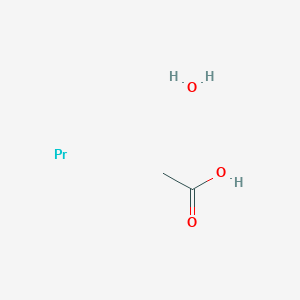
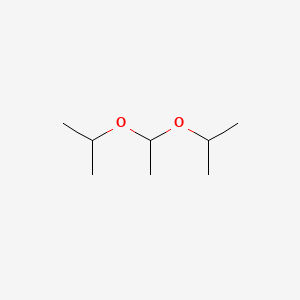
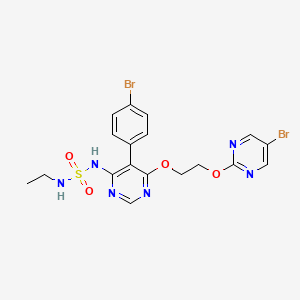
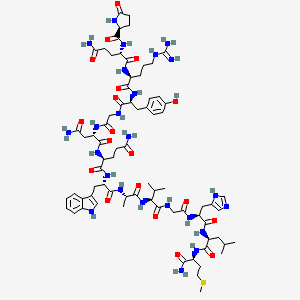
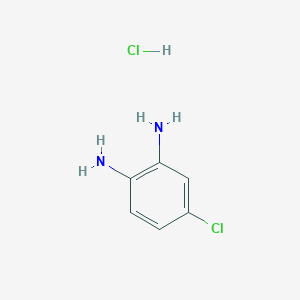
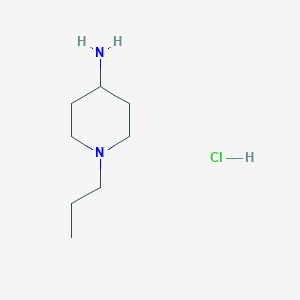
![Anti-3-oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid](/img/structure/B8235863.png)
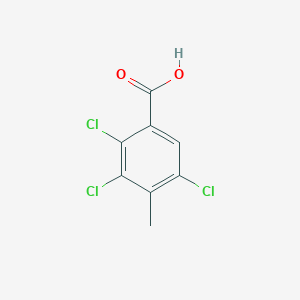
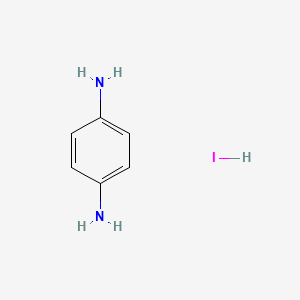
![ethyl (2S,5Z)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate](/img/structure/B8235890.png)
